BenchChemオンラインストアへようこそ!

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

PI3Kδ inhibition Oncology Drug Synthesis

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (CAS 1479948-99-6) is a phenylpropionic acid derivative featuring a 3-fluoro-4-isopropoxyphenyl core. This compound serves as a critical building block in the synthesis of umbralisib (TGR-1202), an FDA-approved dual PI3Kδ/CK1ε inhibitor for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL).

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
CAS No. 1479948-99-6
Cat. No. B1407198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
CAS1479948-99-6
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CCC(=O)O)F
InChIInChI=1S/C12H15FO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15)
InChIKeyTWYOMSHPKLLHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid (CAS 1479948-99-6): A Key PI3Kδ Inhibitor Intermediate


3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (CAS 1479948-99-6) is a phenylpropionic acid derivative featuring a 3-fluoro-4-isopropoxyphenyl core . This compound serves as a critical building block in the synthesis of umbralisib (TGR-1202), an FDA-approved dual PI3Kδ/CK1ε inhibitor for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL) . Its distinct substitution pattern—specifically the isopropoxy group at the 4-position and fluorine at the 3-position—confers unique physicochemical properties that differentiate it from structurally related analogs .

Why Generic 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid Substitutes Cannot Replicate Umbralisib Intermediate Performance


Substituting 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid with a generic analog is scientifically indefensible for umbralisib synthesis. The precise 3-fluoro-4-isopropoxyphenyl substitution pattern is essential for the subsequent pyrazolopyrimidine ring formation and for maintaining the compound's unique lipophilic/hydrophilic balance, which directly impacts the final drug's PI3Kδ binding affinity and pharmacokinetics [1]. Even minor changes—such as replacing the isopropoxy group with a methoxy group or relocating the fluorine atom—result in a different intermediate that will not yield the correct umbralisib structure, thereby invalidating the entire synthetic route and the drug's efficacy and safety profile [1].

3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid: Quantitative Differentiation from Closest Analogs


Critical Intermediate in the Synthesis of Umbralisib, an FDA-Approved PI3Kδ Inhibitor

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is the essential starting material for constructing the 3-fluoro-4-isopropoxyphenyl group of umbralisib [1]. The compound's specific substitution pattern is non-negotiable; its 3-fluoro-4-isopropoxyphenyl core is directly incorporated into the final drug molecule, conferring nanomolar potency against PI3Kδ .

PI3Kδ inhibition Oncology Drug Synthesis

Lipophilicity and Metabolic Stability Advantage over the 4-Methoxy Analog

The isopropoxy group at the 4-position confers significantly higher lipophilicity compared to the methoxy group found in the analog 3-(3-fluoro-4-methoxyphenyl)-propionic acid (CAS 69888-90-0) . This increased lipophilicity can enhance membrane permeability and potentially improve oral bioavailability, a critical factor for orally administered PI3Kδ inhibitors like umbralisib [1].

Drug Metabolism Pharmacokinetics Structure-Activity Relationship

Regioisomeric Distinction: 3-Fluoro vs. 2-Fluoro Positioning Determines Biological Activity

The position of the fluorine atom on the phenyl ring is critical. The target compound has the fluorine at the 3-position (meta to the propionic acid chain). The 2-fluoro isomer, 3-(2-fluoro-4-isopropoxyphenyl)propanoic acid (CAS 2809953-21-5), would lead to a regioisomeric umbralisib analog with a different spatial orientation of the fluorine, which is known to drastically alter binding affinity to PI3Kδ [1].

Structure-Activity Relationship Isomer Comparison Drug Design

Documented Use in Published Synthetic Route for Umbralisib with High Reported Yield

The synthetic route to umbralisib described in patent literature employs 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid as a key intermediate, with the final step to the API reported to proceed in 95% yield . This high yield demonstrates the compound's suitability for efficient, scalable manufacturing.

Process Chemistry Synthetic Yield Scalability

Optimal Procurement and Research Applications for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid


Synthesis of Umbralisib (TGR-1202) for Oncology Research and API Manufacturing

This is the primary and most critical application. 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is an essential building block for umbralisib, an FDA-approved drug for MZL and FL. Researchers developing generic versions, conducting clinical trials, or investigating novel combination therapies must procure this exact compound to ensure the integrity of their synthesis and the fidelity of their biological results [1].

Structure-Activity Relationship (SAR) Studies of PI3Kδ Inhibitors

The compound serves as a valuable control in SAR studies. By comparing the activity of umbralisib (which contains the 3-fluoro-4-isopropoxyphenyl group) with analogs derived from regioisomers (e.g., 2-fluoro) or alkoxy variants (e.g., methoxy), researchers can precisely quantify the contribution of this specific substitution pattern to PI3Kδ binding affinity and selectivity .

Development of Next-Generation Dual PI3Kδ/CK1ε Inhibitors

Given the clinical success of umbralisib as a dual PI3Kδ/CK1ε inhibitor, medicinal chemists can use 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid as a starting point to design and synthesize novel analogs with improved potency, selectivity, or pharmacokinetic properties. The isopropoxy group's favorable lipophilic profile offers a tunable handle for further optimization .

Process Chemistry and Scalable Manufacturing Method Development

The compound's established role in a high-yielding (95%) synthetic route to umbralisib makes it ideal for process chemistry studies. Industrial chemists can use it to develop, optimize, and validate cost-effective, scalable manufacturing processes for umbralisib and related PI3Kδ inhibitors, confident that the intermediate's reactivity is well-understood and documented .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.